molecular formula C6H16Cl2N2O B3095346 trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride CAS No. 1262769-88-9

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Cat. No.: B3095346
CAS No.: 1262769-88-9
M. Wt: 203.11
InChI Key: JLVDRWLILONZCF-USPAICOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-methoxy-1-methylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk quantities for use in research and development .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • trans-4-Ethoxy-1-methyl-3-pyrrolidinamine dihydrochloride
  • trans-1-Ethyl-4-methoxy-3-pyrrolidinamine dihydrochloride
  • trans-4-Methoxy-3-pyrrolidinol hydrochloride

Comparison: trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of a methoxy group at the 4-position and a methyl group at the 1-position can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

(3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVDRWLILONZCF-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H]([C@H](C1)OC)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 2
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 3
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 4
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 5
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride
Reactant of Route 6
trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

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